

Application Note: Quantitative Analysis of (8-Methylquinolin-3-yl)methanamine

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Compound of Interest

Compound Name: (8-Methylquinolin-3-yl)methanamine

Cat. No.: B12103077

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Introduction

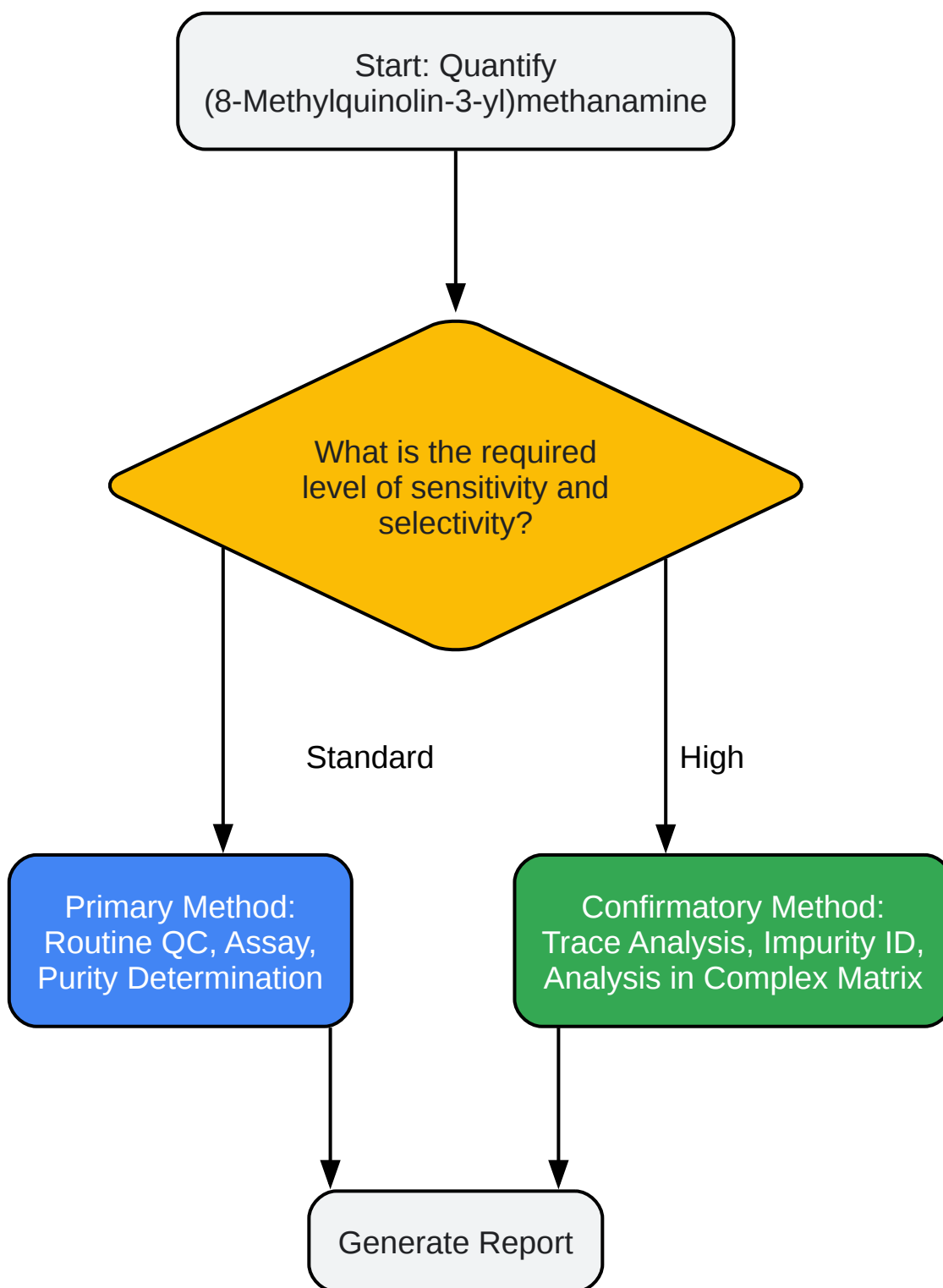
(8-Methylquinolin-3-yl)methanamine is a heterocyclic aromatic amine containing a quinoline scaffold. Quinoline derivatives are of significant interest in pharmaceutical development due to their diverse biological activities.[1] Accurate and precise quantification of such compounds is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and their intermediates. This document provides detailed protocols for the quantitative analysis of **(8-Methylquinolin-3-yl)methanamine** using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary method and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as a confirmatory, high-sensitivity method. The methodologies are grounded in established principles of analytical chemistry and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

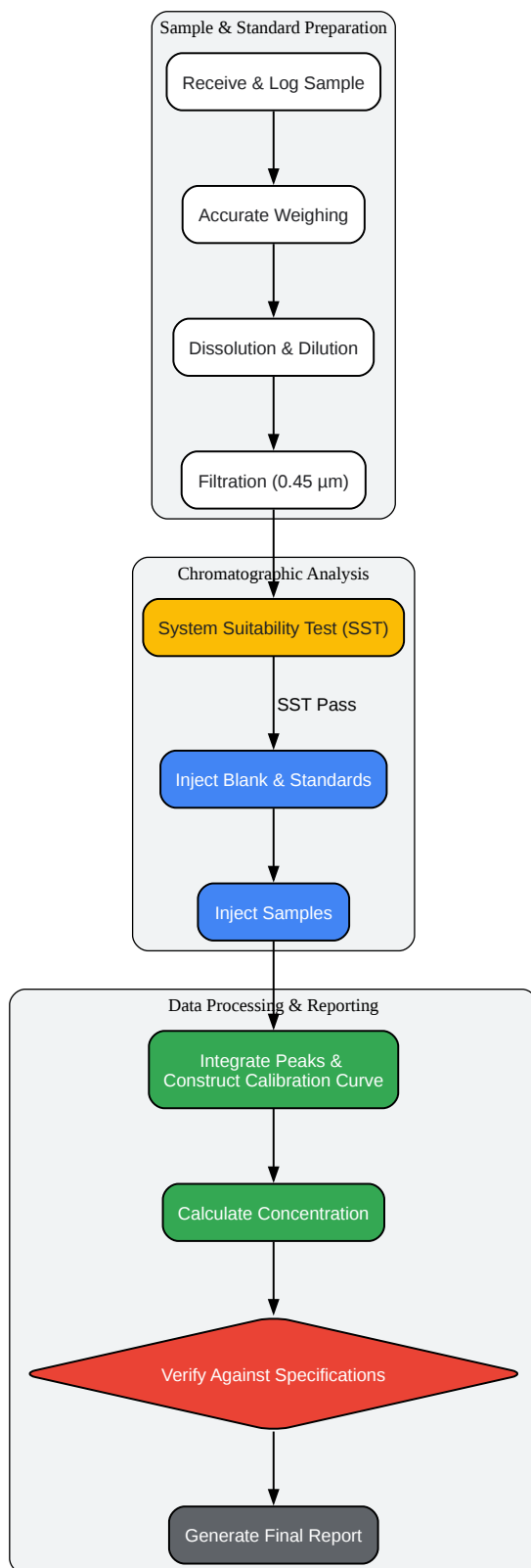
Analytical Strategy and Method Selection

The chemical structure of **(8-Methylquinolin-3-yl)methanamine**, featuring a UV-absorbing quinoline ring and a basic primary amine, dictates the analytical strategy.

- HPLC-UV: The conjugated aromatic system of the quinoline moiety provides a strong chromophore, making it well-suited for UV detection.[4] Reversed-phase HPLC is the method of choice, offering robust separation based on hydrophobicity. The basic nature of the primary amine necessitates a buffered mobile phase to control ionization and ensure sharp, symmetrical peak shapes.
- LC-MS/MS: This technique provides superior selectivity and sensitivity, which is crucial for trace-level quantification or analysis in complex matrices.[5][6] Electrospray ionization (ESI) in positive ion mode is ideal for protonating the basic amine group, allowing for sensitive detection and structural confirmation through fragmentation analysis.[7]

The following diagram illustrates the decision-making process for method selection.





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